N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide, also known as FOB or FOB6, is a chemical compound that has been synthesized and studied for its potential use in scientific research. FOB6 is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of biological activities. In
Scientific Research Applications
- The compound is synthesized through a two-step reaction. First, pyrazoline is formed via a one-pot three-component reaction under microwave irradiation. Second, oxidative aromatization of pyrazoline yields the desired pyrazole structure .
- Antimicrobial : Pyrazoles exhibit antimicrobial properties .
- Anti-tuberculosis : Some pyrazoles show anti-tuberculosis activity .
- Anti-inflammatory : Pyrazoles are known for their anti-inflammatory effects .
- Antioxidant : Certain pyrazoles possess antioxidant properties .
- Anti-tumor : Pyrazoles exhibit anti-tumor activity .
- Cytotoxicity : Some pyrazoles demonstrate cytotoxic effects .
- Analgesic : Pyrazoles are investigated for their analgesic potential .
- Anti-cancer : Pyrazole derivatives have been studied against breast cancer cell lines .
- Hepatic Cancer Agents : Several pyrazoles are patented as hepatic cancer agents .
- Fluorinated Compounds : Fluorinated compounds, like the one , are popular in medicinal chemistry due to their stability and increased binding affinity. The C-F bond enhances drug interactions .
Synthesis and Structure
Biological Activities
Molecular Docking Study
Mechanism of Action
Target of Action
The compound “N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide” contains a 1,3,4-oxadiazole ring and a benzothiazole ring. Compounds containing a 1,2,4-oxadiazole ring have been found to exhibit a broad spectrum of biological activities . Similarly, benzothiazole derivatives have been found to inhibit K1 capsule formation in uropathogenic Escherichia coli .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that they might interact with a variety of biochemical pathways.
Result of Action
Without specific studies on this compound, it’s difficult to say what the molecular and cellular effects of its action might be. Given the broad range of activities exhibited by similar compounds , it’s possible that it might have multiple effects at the cellular level.
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4O2S/c17-11-4-1-9(2-5-11)15-20-21-16(23-15)19-14(22)10-3-6-12-13(7-10)24-8-18-12/h1-8H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJKKCOACANBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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